molecular formula C24H21ClFNO2 B2725936 (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one CAS No. 477888-61-2

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one

Cat. No.: B2725936
CAS No.: 477888-61-2
M. Wt: 409.89
InChI Key: AIYJOEXHOKFXNC-OUKQBFOZSA-N
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Description

The compound "(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one" is a chalcone derivative characterized by a propenone backbone (C=O and C=C groups in conjugation). Key structural features include:

  • Aryl Methoxy Substituent: A 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl group at position 1, introducing halogenated aromaticity and steric bulk.
  • Stereochemistry: The (2E)-configuration stabilizes the enone system via conjugation .

Chalcones like this are often synthesized via Claisen-Schmidt condensation and serve as intermediates for heterocycles with reported biological activities (e.g., antimicrobial, anticancer) .

Properties

IUPAC Name

(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFNO2/c1-16-6-9-19(14-17(16)2)27-13-12-24(28)18-7-10-20(11-8-18)29-15-21-22(25)4-3-5-23(21)26/h3-14,27H,15H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYJOEXHOKFXNC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzyl alcohol, 4-hydroxybenzaldehyde, and 3,4-dimethylaniline.

    Formation of Intermediates: The initial steps involve the formation of intermediates through reactions such as etherification and condensation.

    Final Coupling: The final step involves coupling the intermediates under specific conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions to maximize yield and purity.

    Scale-Up: The synthesis is scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its efficacy against various cancer cell lines, including prostate and breast cancer cells. The mechanism of action involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It effectively slows down the growth of cancerous cells.

A study reported that the compound showed a half-maximal inhibitory concentration (IC50) of approximately 10 µM against prostate cancer cells, indicating strong potential for therapeutic use in oncology .

Antimicrobial Activity

The compound also displays promising antimicrobial activity against a range of pathogens. In vitro tests have revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Drug Development Potential

Given its diverse biological activities, (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one is of interest in drug development. The presence of multiple functional groups allows for modifications that can enhance its pharmacological properties.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Halogenation : Introduction of chloro and fluoro groups.
  • Methoxylation : Addition of a methoxy group.
  • Amination : Introduction of an amino group.
  • Condensation : Formation of the enone structure through condensation reactions.

These synthetic routes can be optimized for industrial production to ensure high yield and purity .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

A comprehensive study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties against multiple bacterial strains. The compound was tested for its MIC values and demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the propenone core but differ in substituent patterns (Table 1):

Compound Name Substituent at Position 1 Substituent at Position 3 Molecular Formula Molecular Weight Key Structural Differences References
Target Compound 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl 3-[(3,4-Dimethylphenyl)amino] C₂₄H₂₀ClFNO₂ 409.88 Reference standard
Analog 1 (CAS 477888-59-8) 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl 3-[(2,3-Dimethylphenyl)amino] C₂₄H₂₁ClFNO₂ 409.88 Positional isomerism : 2,3-dimethyl vs. 3,4-dimethyl on aniline
Analog 2 (CAS 682745-99-9) 4-Aminophenyl 3-(2-Chloro-6-fluorophenyl) C₁₅H₁₁ClFNO 275.71 Simplified structure : Lacks methoxy and dimethyl groups; amine at position 1
Analog 3 (CAS 1182060-09-8) 4-Methoxyphenyl 3-(2-Chloro-6-fluorophenyl) C₁₆H₁₂ClFO 274.72 Reduced complexity : Methoxy at position 1; no amino group
Analog 4 (CAS 1354941-06-2) 2-Methylphenyl 3-(2-Chloro-6-fluorophenyl) C₁₆H₁₂ClFO 274.72 Methyl substitution : Ortho-methyl on phenyl at position 1

Impact of Substituents on Properties

  • Electronic Effects: The chloro and fluoro groups enhance electron-withdrawing effects, increasing electrophilicity of the enone system for nucleophilic attacks . Methoxy and dimethyl groups donate electrons, modulating reactivity and solubility .
  • Hydrogen Bonding: The amino group in the target compound enables hydrogen bonding, unlike analogs with non-polar substituents (e.g., Analog 3) .

Computational and Experimental Comparisons

  • Similarity Coefficients : The Tanimoto coefficient and subgraph matching (e.g., GEM-Path) quantify structural overlap. The target compound shares ~70% similarity with Analog 1 due to positional isomerism .
  • Crystallography : SHELX programs refine chalcone structures, validating stereochemistry and intermolecular interactions .

Biological Activity

The compound (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule notable for its diverse biological activities. Characterized by a complex structure that includes chloro, fluoro, methoxy, and amino functional groups, this compound has garnered attention in medicinal chemistry for its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name (E)1[4[(2chloro6fluorophenyl)methoxy]phenyl]3[(3,4dimethylphenyl)amino]prop2en1one\text{IUPAC Name }(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of various functional groups enhances its binding affinity, allowing it to modulate enzymatic activities and influence signal transduction pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and subsequently affecting cellular responses.

Biological Evaluation

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.75
MDA-MB-231 (Breast)1.20
HeLa (Cervical Cancer)0.90
A2780 (Ovarian Cancer)1.50

These results indicate that the compound exhibits significant cytotoxicity against various cancer types, with the lowest IC50 values suggesting strong antiproliferative activity.

Case Studies

In a detailed study published in MDPI, the compound was tested alongside other derivatives for their anticancer properties. The findings revealed that certain structural modifications could enhance biological activity:

  • Modification Impact : Substituting different amino groups showed varied effects on cytotoxicity.
  • Structure-Activity Relationship (SAR) : Compounds with bulky groups exhibited improved binding to target sites, leading to enhanced antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where substituted acetophenones react with aromatic aldehydes under alkaline conditions (e.g., KOH/ethanol). Optimization involves adjusting temperature (0–50°C), reaction time (2–3 hours), and molar ratios of reactants. For example, details similar chalcone syntheses using 2-hydroxyacetophenones and fluorinated benzaldehydes. Parallel purification via column chromatography or recrystallization ensures high yields (≥80%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they validate structural features?

  • Methodology :

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, aromatic C-H stretches).
  • NMR (¹H/¹³C ): Assigns proton environments (e.g., enone protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.1 ppm).
  • XRD : Determines crystal packing and bond angles (e.g., reports monoclinic P21/c symmetry with a β angle of 92.3°).
  • UV-Vis : Identifies π→π* transitions (e.g., λmax ~350 nm for enone systems) .

Q. What preliminary biological screening methods are recommended for assessing antimicrobial activity?

  • Methodology : Use broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria and fungi). demonstrates similar chalcones showing inhibitory activity at 12.5–50 µg/mL. Agar diffusion assays can supplement MIC data to evaluate zone-of-inhibition correlations .

Advanced Research Questions

Q. How do non-covalent interactions in the crystal lattice influence physicochemical properties, and how can they be computationally modeled?

  • Methodology : Analyze XRD data (e.g., ) to identify C–H···O, π–π stacking, and halogen bonding. Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model these interactions, correlating with experimental bond lengths (e.g., C=O: 1.22 Å) and dipole moments. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H contacts >60%) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Docking Studies : Compare AutoDock/Vina results with antimicrobial assays to identify mismatches in binding poses (e.g., notes discrepancies in chalcone-enzyme interactions).
  • SAR Analysis : Vary substituents (e.g., replace 3,4-dimethylphenyl with fluorophenyl) and re-evaluate activity.
  • Solvent Effects : Test solubility in DMSO vs. aqueous buffers to address false negatives .

Q. How can DFT-derived electronic properties guide the design of derivatives with enhanced nonlinear optical (NLO) responses?

  • Methodology : Calculate hyperpolarizability (β) and dipole moment (µ) using Gaussian08. highlights chalcones with β values >10× urea, attributed to charge transfer from electron-donating groups (e.g., methoxy) to the enone acceptor. Substitute 3,4-dimethylphenyl with stronger donors (e.g., –NMe₂) to amplify NLO activity .

Q. What mechanistic insights explain the compound’s antimicrobial selectivity, and how can they be validated?

  • Methodology : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake). suggests chalcones disrupt bacterial membranes via lipid peroxidation. Validate via ROS detection (DCFH-DA probe) and compare with control compounds lacking the 2-chloro-6-fluorophenyl moiety .

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